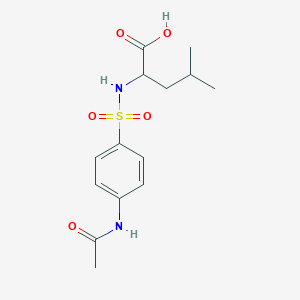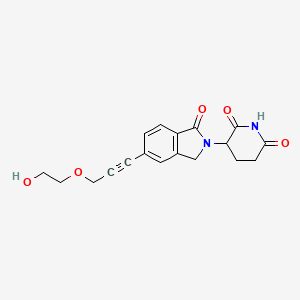
Benzyl 2-amino-3-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-amino-3-cyclohexylpropanoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of cyclohexanepropanoic acid and features an amino group and a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of cyclohexanepropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The amino group can be introduced through reductive amination or other amination techniques using appropriate amine sources .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the esterification and amination reactions. The use of automated systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include cyclohexylpropanoic acid derivatives, alcohols, and substituted benzyl compounds .
Applications De Recherche Scientifique
Benzyl 2-amino-3-cyclohexylpropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent or drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanepropanoic acid derivatives: These compounds share the cyclohexylpropanoic acid backbone but differ in their ester or amine groups.
Benzyl esters: Compounds with benzyl ester groups exhibit similar reactivity and applications.
Uniqueness
Benzyl 2-amino-3-cyclohexylpropanoate is unique due to the combination of its cyclohexylpropanoic acid backbone, amino group, and benzyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
benzyl 2-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C16H23NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2 |
Clé InChI |
SWKRJMMCFBZOGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


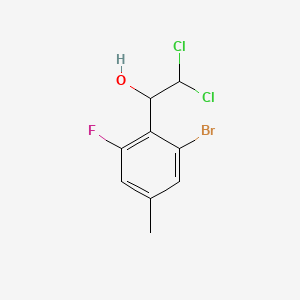

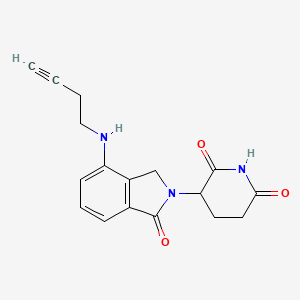
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
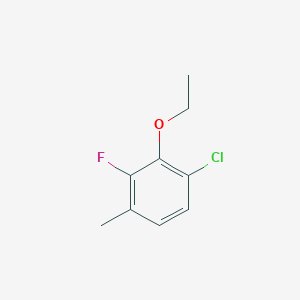
![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)

![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)


![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
